Product packaging for oxane-4-sulfinamide(Cat. No.:CAS No. 2138236-36-7)

oxane-4-sulfinamide

Cat. No.: B6238172
CAS No.: 2138236-36-7
M. Wt: 149.2
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Description

Contextualization within Sulfinamide Chemistry

The sulfinamide group is a cornerstone of modern asymmetric synthesis, valued for its stereochemical properties and synthetic versatility.

A sulfinamide is an organosulfur functional group with the general structure R−S(O)−NR'R''. wikipedia.org It is characterized by a sulfur atom bonded to an oxygen atom, a nitrogen atom, and a carbon atom. A key feature of the sulfinamide group is the presence of a stereogenic sulfur center, which is configurationally stable and does not undergo inversion. wikipedia.org This inherent chirality makes sulfinamides valuable tools in stereoselective reactions. wikipedia.org They are formally considered amides of sulfinic acids. wikipedia.org

The synthesis of sulfinamides can be achieved through several methods, most traditionally by reacting sulfinyl chlorides with primary or secondary amines. wikipedia.org Other routes include the addition of Grignard reagents to sulfinylamines or the oxidation of sulfenylphthalimides. wikipedia.org

It is important to distinguish the sulfinamide group from the sulfonamide group (-SO₂NHR), which has two oxygen atoms double-bonded to the sulfur. wikipedia.orgucla.edu While both are sulfur-containing functional groups, their reactivity and applications differ significantly. nih.govchemeurope.com

The primary significance of sulfinamides in academia lies in their role as chiral auxiliaries. wikipedia.orgnumberanalytics.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After the desired stereocenter is created, the auxiliary can be removed and often recycled. sigmaaldrich.com

Enantiomerically pure sulfinamides, such as tert-butanesulfinamide (Ellman's auxiliary) and p-toluenesulfinamide, are widely used for the asymmetric synthesis of chiral amines, which are crucial building blocks for many pharmaceuticals and natural products. wikipedia.orgrsc.org Condensation of these chiral sulfinamides with aldehydes or ketones yields sulfinylimines. acs.org The sulfinyl group then directs the nucleophilic addition to one of the faces of the imine, leading to the formation of a new stereocenter with high diastereoselectivity. This methodology has been successfully applied to the synthesis of α-branched amines, amino acids, and various nitrogen-containing heterocycles. rsc.orgacs.org

The development of new methods for the asymmetric synthesis of sulfinamides themselves is also an active area of research, employing chiral reagents or catalysts to produce these valuable compounds in high enantiopurity. acs.orgnih.gov

Overview of the Sulfinamide Functional Group

Contextualization within Oxane (Tetrahydropyran) Ring Systems

The oxane ring, also known as tetrahydropyran (B127337) (THP), is a prevalent structural motif in a vast array of natural products and synthetic molecules, prized for its conformational properties and utility in molecular design.

Oxane, or tetrahydropyran, is a saturated six-membered heterocyclic ether containing five carbon atoms and one oxygen atom. wikipedia.org Its IUPAC-preferred name is "oxane." wikipedia.org Like cyclohexane (B81311), the oxane ring typically adopts a stable chair conformation to minimize steric and torsional strain. The presence of the oxygen atom, however, introduces specific conformational effects and influences the molecule's polarity and hydrogen-bonding capabilities. Oxane is the parent compound of a class of cyclic ethers with the same ring system. jove.comjove.comntu.edu.sg

The tetrahydropyran ring system is a fundamental core structure in carbohydrates, where it forms the basis of pyranose sugars like glucose. wikipedia.org In organic synthesis, a common derivative, 3,4-dihydropyran, is used to introduce the 2-tetrahydropyranyl (THP) group, which serves as a widely used protecting group for alcohols. wikipedia.org

The oxane scaffold is of great importance in medicinal chemistry and drug discovery. Its incorporation into a drug candidate can favorably modulate key physicochemical properties. nih.gov The non-planar, three-dimensional nature of the oxane ring can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability compared to flat aromatic rings. nih.govacs.org

Furthermore, the oxane ring can act as a rigid scaffold to orient functional groups in a specific spatial arrangement, which can lead to improved binding affinity and selectivity for a biological target. gu.se The synthesis of functionalized oxane and tetrahydropyran scaffolds is a key objective for creating diverse chemical libraries for drug discovery programs. researchgate.net The strategic placement of substituents on the oxane ring allows chemists to explore chemical space and optimize the pharmacological profile of a lead compound. ontosight.ai

Overview of Saturated Six-Membered Cyclic Ethers (Oxanes)

Rationale for Research on Oxane-4-Sulfinamide as a Hybrid Scaffold

The hypothetical compound this compound integrates the distinct features of both the sulfinamide functional group and the oxane ring into a single molecule. The rationale for investigating such a hybrid scaffold is rooted in the principles of modern molecular design, particularly in the creation of novel building blocks for medicinal chemistry and asymmetric synthesis. rsc.orguct.ac.zaeurekalert.org

By positioning the chiral sulfinamide group on the conformationally defined oxane ring, this compound could serve as a novel chiral building block or auxiliary. The oxane ring provides a rigid, three-dimensional framework, while the sulfinamide group offers a handle for asymmetric transformations. The polarity imparted by the oxane ether and the sulfinamide group could also influence solubility and other drug-like properties.

The combination of a well-regarded chiral auxiliary component with a privileged heterocyclic scaffold presents an intriguing opportunity for synthetic innovation. nih.govnih.gov Research into the synthesis and reactivity of this compound and its derivatives could lead to new synthetic methodologies and the discovery of molecules with unique biological activities.

Synergistic Research Opportunities from Fused Chemical Features

The fusion of an oxane ring and a sulfinamide functional group within a single molecule gives rise to synergistic properties that are not present in the individual components. The oxane ring, a tetrahydropyran structure, is a prevalent motif in numerous natural products and pharmacologically active compounds. It can influence a molecule's solubility, metabolic stability, and ability to form hydrogen bonds. acs.org

The sulfinamide group is a chiral sulfur-containing functional group that serves as a versatile intermediate in asymmetric synthesis. acs.org The sulfur atom in a sulfinamide is a stereogenic center, making it a valuable chiral auxiliary for the synthesis of enantiomerically pure compounds, which is crucial in drug development. cuni.cz The nitrogen atom of the sulfinamide also possesses nucleophilic properties. cuni.cz

The combination of these two features in this compound creates a scaffold with a defined three-dimensional structure and multiple points for chemical modification. This allows for the exploration of new chemical space and the development of novel compounds with potentially enhanced biological activities.

Potential as a Novel Building Block in Advanced Organic Synthesis

This compound is classified as a building block in organic synthesis, signifying its role as a fundamental unit for constructing more complex molecules. enaminestore.comchemscene.comcymitquimica.com Its utility stems from the reactivity of the sulfinamide group, which can be transformed into other important functional groups. For instance, sulfinamides can be readily oxidized to the corresponding sulfonamides, a common functional group in many therapeutic agents. cuni.czthieme-connect.com This conversion is significant as sulfonamides are known to be bioisosteres of carboxylic acids and are present in a wide range of approved drugs. tcichemicals.com

The following table summarizes the key properties of this compound:

PropertyValueSource
CAS Number 2138236-36-7 enaminestore.com
Molecular Formula C5H11NO2S enaminestore.com
Molecular Weight 149.21 g/mol enaminestore.com
SMILES NS(=O)C1CCOCC1 enaminestore.com
Product Class Building Block enaminestore.com

Scope and Objectives of Academic Inquiry

The primary objective of academic and industrial research into this compound and related compounds is to explore their potential in drug discovery and materials science. The unique combination of the oxane ring and the chiral sulfinamide group makes it an attractive scaffold for the synthesis of novel bioactive molecules.

Key areas of academic inquiry include:

Development of Efficient Synthetic Routes: Establishing a reliable and scalable synthesis for this compound is a fundamental objective. This would enable broader access to the compound for further research.

Exploration of Reactivity: A thorough investigation of the reactivity of the sulfinamide group in the context of the oxane ring is needed. This includes its oxidation to sulfonamides and its participation in various coupling and transformation reactions.

Asymmetric Synthesis: Leveraging the inherent chirality of the sulfinamide group to develop new asymmetric methodologies for the synthesis of enantiomerically pure compounds is a significant area of interest. acs.org

Medicinal Chemistry Applications: The synthesis of libraries of compounds derived from this compound for screening against various biological targets is a major goal. The oxane moiety can improve the pharmacokinetic properties of a drug candidate, while the sulfinamide/sulfonamide group can interact with biological targets. acs.orggoogle.com

The table below outlines potential research directions and their rationales:

Research DirectionRationalePotential Impact
Synthesis of Chiral Sulfonamides The oxidation of chiral this compound would lead to enantiopure oxane-4-sulfonamides, which are valuable scaffolds in medicinal chemistry.Development of new drug candidates with improved efficacy and reduced side effects.
Derivatization of the Amine Group The primary amine of the sulfinamide can be functionalized to introduce a wide range of substituents, allowing for the creation of diverse chemical libraries.Discovery of novel compounds with tailored biological activities.
Use as a Chiral Auxiliary The chiral sulfinamide can be used to control the stereochemistry of reactions at other positions on the oxane ring or on molecules attached to it.Advancement of asymmetric synthesis methodologies.

Properties

CAS No.

2138236-36-7

Molecular Formula

C5H11NO2S

Molecular Weight

149.2

Origin of Product

United States

Nomenclature, Stereochemical Complexity, and Conformational Analysis

Systematic IUPAC Nomenclature of Oxane-4-Sulfinamide

The formal naming of chemical compounds follows a rigorous set of rules established by the International Union of Pure and Applied Chemistry (IUPAC) to ensure a single, unambiguous name for any given structure. cas.orglibretexts.org For this compound, the name is systematically constructed by identifying the parent structure and the principal functional group.

The parent hydride in this molecule is a six-membered saturated heterocycle containing one oxygen atom, for which IUPAC retains the name "oxane". cas.org The principal characteristic group attached to this ring is a sulfinamide. qmul.ac.uk According to IUPAC recommendations, when an amide of a sulfinic acid is the principal group, the suffix "-sulfinamide" is appended to the name of the parent hydride. qmul.ac.uk A locant number indicates the position of attachment on the parent ring.

Table 1: IUPAC Nomenclature Breakdown for this compound

Component Identification Application
Parent Hydride Six-membered saturated ring with one oxygen atom. oxane
Principal Group -S(O)NH₂ -sulfinamide
Locant Position of the sulfinamide group on the oxane ring. 4-

| Final IUPAC Name | This compound | |

Conformational Dynamics of the Oxane Ring System

The six-membered oxane ring is not a static, planar structure. It exists in a dynamic equilibrium of different three-dimensional shapes, or conformations, to minimize internal strain. nih.govchemrxiv.org

Similar to cyclohexane (B81311), the most stable conformation for the oxane ring is the "chair" form. scielo.org.mxresearchgate.netnih.gov In this arrangement, bond angles are close to the ideal tetrahedral angle, and steric strain is minimized. The oxane ring can exist in two distinct chair conformations that can interconvert through a process known as a ring-flip. scielo.org.mxopenstax.org

This inversion process does not occur directly. The ring must pass through higher-energy intermediate conformations, including "boat" and "skew-boat" (or "twist-boat") forms. scielo.org.mxacs.org The energy barrier for this chair-chair interconversion in unsubstituted oxane is approximately 10 kcal/mol. scielo.org.mx The inversion pathway allows for the exchange between a chair conformer and a twisted boat, which is part of a topomerization process involving a series of interconnected twisted boats and boat transition states. scielo.org.mx

When a substituent, such as the sulfinamide group, is attached to the oxane ring, it can occupy one of two positions in a chair conformation: an axial position (parallel to the ring's axis) or an equatorial position (in the approximate plane of the ring). openstax.org

The position of the substituent significantly affects the stability of the chair conformer. Bulky substituents generally prefer the equatorial position to avoid unfavorable steric interactions with the axial atoms at other positions on the same side of the ring (known as 1,3-diaxial interactions). nih.govresearchgate.net

In the case of this compound, the sulfinamide group is sterically demanding. Therefore, the chair conformation in which the sulfinamide group occupies the equatorial position is significantly lower in energy and thus more stable than the conformer where it is in the axial position. As a result, the conformational equilibrium will strongly favor the equatorial-substituted chair form. Studies on similarly substituted oxane rings have shown that they can exist in a rapid equilibrium between the two chair conformers, with one being significantly more populated than the other. nih.govdntb.gov.ua

Interplay between Oxane Conformation and Sulfinamide Orientation

The oxane ring, a six-membered heterocycle also known as tetrahydropyran (B127337), predominantly adopts a low-energy chair conformation to minimize torsional and angle strain, similar to cyclohexane. When a substituent is introduced onto this ring, it can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). For a substituent at the C4 position, the conformational preference is typically dictated by sterics, with larger groups favoring the more spacious equatorial position to avoid 1,3-diaxial interactions.

In the case of this compound, the sulfinamide group [-S(O)NH₂] is subject to these conformational considerations. The orientation of this group—whether it prefers an axial or equatorial position—is a balance of steric hindrance and potential stereoelectronic effects. While substituents on a cyclohexane ring generally prefer the equatorial position to minimize van der Waals strain, the presence of the heteroatom (oxygen) in the oxane ring can introduce more complex interactions. mst.edu

Computational studies on related substituted tetrahydropyrans and cyclohexanes provide a framework for understanding these preferences. rsc.orgacs.org The relative energy difference between the axial and equatorial conformers determines the equilibrium distribution. A larger energy difference indicates a stronger preference for the more stable conformer. The conformational analysis involves evaluating the energies of the two primary chair conformations, as depicted below.


Table 1: Conformational Analysis of this compound This table presents a theoretical overview of the two chair conformers of this compound. The energetic preference is based on general principles of steric hindrance for C4-substituted rings.

ConformerSulfinamide PositionKey InteractionsRelative Stability
A EquatorialThe sulfinamide group is positioned away from the axial hydrogens of the ring.Generally more stable due to lower steric strain.
B AxialThe sulfinamide group experiences 1,3-diaxial interactions with the hydrogens on C2 and C6.Generally less stable due to higher steric strain.

Diastereomeric and Enantiomeric Considerations in this compound

The introduction of the sulfinamide group to the oxane ring brings significant stereochemical implications. The potential for multiple stereogenic elements necessitates a careful consideration of all possible stereoisomers.

Identification of Chiral Centers within the Molecule

A chiral center is an atom that is attached to four different groups, resulting in a non-superimposable mirror image. youtube.compearson.com In the molecule this compound, there are two potential sources of chirality to consider: the carbon atoms of the oxane ring and the sulfur atom of the sulfinamide group.

The carbon at the C4 position is attached to a hydrogen, the sulfinamide group, and two ring segments (-CH₂-CH₂-O- and -CH₂-CH₂-O-). In the unsubstituted parent ring, these two pathways are identical, rendering the C4 carbon achiral due to a plane of symmetry.

The key chiral element in this compound is the sulfur atom. The sulfinamide group possesses a trigonal pyramidal geometry, with the sulfur atom bonded to the C4 of the oxane ring, an oxygen atom (via a double bond), and a nitrogen atom (of the -NH₂ group), while also possessing a non-bonding lone pair of electrons. mpg.de These four distinct entities (the oxane ring, the doubly-bonded oxygen, the amino group, and the lone pair) make the sulfur atom a stereogenic center. mpg.denih.gov This chirality at the sulfur center is configurationally stable and does not readily racemize under normal conditions. mpg.de


Table 2: Analysis of Potential Chiral Centers in this compound

AtomLocationGroups AttachedChiralityRationale
C4Oxane Ring1. -H2. -S(O)NH₂3. -CH₂-CH₂-O- (ring path 1)4. -CH₂-CH₂-O- (ring path 2)AchiralThe two pathways around the unsubstituted ring are identical, creating a plane of symmetry.
S Sulfinamide Group 1. C4 of oxane ring2. =O (Oxygen)3. -NH₂ (Amino group)4. Lone pair Chiral The sulfur atom is bonded to four different groups (including the lone pair), creating a stereocenter. mpg.denih.gov

Theoretical Implications of Multiple Stereogenic Elements

The presence of one or more stereogenic centers in a molecule leads to the existence of stereoisomers. libretexts.org For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2ⁿ. youtube.com

In the case of this compound, there is one defined chiral center: the sulfur atom (n=1). Therefore, the molecule can exist as a pair of enantiomers. These enantiomers, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules, are non-superimposable mirror images of each other.

(R)-oxane-4-sulfinamide

(S)-oxane-4-sulfinamide

These two enantiomers will have identical physical properties (melting point, boiling point, solubility) but will differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. nih.govnih.gov

If the oxane ring itself were to be substituted with other groups, creating additional chiral centers on the ring (e.g., at C2 or C3), the number of possible stereoisomers would increase. For instance, if a substituent at C2 created a new chiral carbon, the molecule would have two stereocenters (n=2): one at C2 and one at the sulfur atom. This would result in a maximum of 2² = 4 stereoisomers. These four isomers would consist of two pairs of enantiomers, and the relationship between a molecule from one pair and a molecule from the other pair would be diastereomeric. libretexts.org Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. libretexts.orgrsc.org

Thus, the sulfinamide functional group imparts inherent and stable chirality upon the otherwise achiral oxane-4-scaffold, making this compound a chiral molecule that exists as a pair of enantiomers. The synthesis of such compounds often results in a racemic mixture, and methods of asymmetric synthesis or chiral resolution are required to obtain enantiomerically pure forms. nih.govacs.orgacs.org

Synthetic Methodologies for Oxane 4 Sulfinamide and Analogues

General Approaches to Sulfinamide Synthesis

The formation of the sulfinamide S-N bond is a cornerstone of organosulfur chemistry. Several reliable methods have been developed, offering pathways with varying substrate scopes and reaction conditions.

A direct and atom-economical approach to sulfinamides involves the oxidative coupling of readily available thiols and amines. nih.govsemanticscholar.org This strategy avoids pre-functionalization steps, thereby streamlining the synthetic process and reducing waste. nih.govsemanticscholar.org

Pioneering work demonstrated that a dual catalytic system of copper and palladium could selectively produce sulfinamides from thiols and amines. nih.gov In a notable study, a combination of 5 mol% copper(I) iodide (CuI), 3 mol% palladium(II) chloride (PdCl₂), and 8 mol% of 2,2′-bipyridine (bpy) as a ligand in DMSO under an open-air atmosphere was effective for coupling various aryl thiols with tert-butylamine. nih.gov The reactions typically proceeded over 18 hours to afford the corresponding sulfinamides in moderate to good yields. nih.gov

Later advancements showed that a copper-catalyzed dual S-H/N-H activation could also yield aryl sulfinamides without the need for palladium. nih.gov This system utilized 5 mol% CuI and 5 mol% bpy in a DMSO and water mixture, reacting aromatic thiols with a range of primary and secondary aliphatic amines. nih.gov An electrochemical approach has also been developed, enabling the oxidative coupling of thiols and amines driven solely by electricity, without requiring chemical oxidants or catalysts. acs.orgucl.ac.uk This method is rapid, often completing within minutes, and generates hydrogen as a benign byproduct. acs.org

The proposed mechanism for the metal-catalyzed reaction begins with the oxidative addition of a thiol to the active copper catalyst. nih.gov Subsequent oxidation and reaction with an amine lead to an intermediate that undergoes reductive elimination to yield the sulfinamide product and regenerate the catalyst. nih.gov

Table 1: Examples of Sulfinamide Synthesis via Oxidative Coupling

Thiol SubstrateAmine SubstrateCatalytic SystemSolventYieldReference
Thiophenoltert-ButylamineCuI / PdCl₂ / bpyDMSOGood nih.gov
p-Thiocresoltert-ButylamineCuI / PdCl₂ / bpyDMSO71% nih.gov
Aromatic thiolsAliphatic aminesCuI / bpyDMSO / H₂OGood nih.gov
ThiophenolCyclohexylamineElectrochemicalCH₃CN / HCl(aq)85% acs.org

N-Sulfinylamines (R-N=S=O) are versatile reagents for sulfinamide synthesis, acting as electrophilic sulfur synthons that readily react with various nucleophiles. d-nb.inforesearchgate.net A common strategy involves the addition of organometallic reagents, such as Grignard or organolithium reagents, to an N-sulfinylamine. d-nb.infoorganic-chemistry.org

For instance, the stable and easily handled N-sulfinyltritylamine (TrNSO) reacts quantitatively with Grignard or organolithium reagents to produce sulfinamides. d-nb.info A more recent innovation is the use of a silyl-protected sulfinylamine, N-sulfinyltriisopropylsilylamine (TIPS-NSO), which reacts with a broad scope of (hetero)aryl, alkenyl, and alkyl organometallic reagents to give primary sulfinamides. organic-chemistry.org This method avoids the use of thiol-based starting materials. organic-chemistry.org

Another approach utilizes the sulfur dioxide surrogate DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct). organic-chemistry.orgacs.org An organometallic reagent is first added to DABSO to generate a metal sulfinate salt. organic-chemistry.orgacs.org This intermediate is then activated with thionyl chloride to form a sulfinyl chloride in situ, which is subsequently trapped by an amine to furnish the desired sulfinamide. organic-chemistry.orgacs.org This one-pot, three-step sequence is performed at room temperature and is completed in about 1.5 hours. acs.org

Radical-based methods have also been developed. Alkyl radicals generated from carboxylic acids via photoredox catalysis can add to sulfinylamine reagents to deliver sulfinamide products, showcasing high functional group tolerance. organic-chemistry.org

Table 2: Synthesis of Sulfinamides Using N-Sulfinylamine Reagents

N-Sulfinylamine ReagentNucleophileKey FeaturesReference
N-Sulfinyltritylamine (TrNSO)Grignard/Organolithium ReagentsStable, solid reagent; good yields. d-nb.info
N-Sulfinyltriisopropylsilylamine (TIPS-NSO)Grignard/Organolithium/Organozinc ReagentsForms primary sulfinamides; avoids thiols. organic-chemistry.org
DABSO (used to form intermediate)Organometallic Reagents + AmineOne-pot reaction at room temperature. organic-chemistry.orgacs.org
N-SulfinylaminesAlkyl Radicals (from Carboxylic Acids)Photoredox catalysis; broad functional group tolerance. organic-chemistry.org

Beyond their synthesis, sulfinamides can be activated to serve as intermediates for creating more complex sulfur-containing molecules. rsc.org This activation typically involves enhancing the electrophilicity of the sulfur atom.

A prominent strategy is the activation of racemic sulfinamides with a sulfonyl chloride. researchgate.netresearchgate.net This reaction generates a highly reactive aza-sulfinyl mixed anhydride (B1165640) intermediate. researchgate.netresearchgate.net This intermediate can then be intercepted by various nucleophiles. For example, in the presence of a chiral catalyst, alcohols can add to this intermediate in a dynamic kinetic resolution process to yield S-chiral sulfinimidate esters with high enantioselectivity. researchgate.netresearchgate.net

This activation principle allows sulfinamides to act as precursors for other valuable sulfur chemotypes like sulfoximines and sulfonimidamides, which are gaining importance in medicinal chemistry. rsc.org For example, primary sulfinamides can undergo oxidative amination with secondary amines in the presence of a copper catalyst and air to form NH-sulfonimidamides. organic-chemistry.org Alternatively, activation with a hypervalent iodine reagent facilitates the reaction between primary sulfinamides and amines to directly yield sulfonimidamides. organic-chemistry.org

Reactions Involving N-Sulfinylamines

General Approaches to 4-Substituted Oxanes

The oxane (tetrahydropyran, THP) ring is a prevalent motif in many biologically active compounds. researchgate.net Its synthesis, particularly with substitution at the C4 position, can be achieved through various cyclization and functionalization techniques.

The construction of the tetrahydropyran (B127337) ring is most commonly accomplished through intramolecular cyclization reactions. Key strategies include:

Prins Cyclization: This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. researchgate.netntu.edu.sg It is a powerful tool for the stereoselective formation of substituted tetrahydropyrans. researchgate.net Lewis or Brønsted acids are typically used as catalysts. researchgate.net

Intramolecular Hydroalkoxylation: The addition of an alcohol moiety across a pendant alkene can be catalyzed by various metals, including platinum, cobalt, and lanthanide triflates, to form the cyclic ether. organic-chemistry.org This method is tolerant of numerous functional groups. organic-chemistry.org

Oxa-Michael Reactions: Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl system is a reliable method for forming the THP ring. researchgate.net

Hetero-Diels-Alder Reactions: The [4+2] cycloaddition between a diene and an aldehyde or ketone can construct a dihydropyran ring, which can then be reduced to the corresponding tetrahydropyran. researchgate.net

Reductive Radical Cyclization: Radical-based methods can also be employed to form the oxane ring system. organic-chemistry.org

The choice of method often depends on the desired substitution pattern and stereochemistry of the final product.

Table 3: Common Cyclization Strategies for Tetrahydropyran (Oxane) Synthesis

Reaction TypeKey ReactantsCatalyst/ReagentKey FeaturesReference
Prins CyclizationHomoallylic alcohol, Aldehyde/KetoneLewis or Brønsted AcidStereoselective, forms C-C and C-O bonds. researchgate.netntu.edu.sg
Intramolecular Hydroalkoxylationγ- or δ-Hydroxy olefinPt, Co, or Lanthanide catalystsHigh functional group tolerance. organic-chemistry.org
Oxa-Michael ReactionHydroxy-α,β-unsaturated carbonylBase or AcidForms highly functionalized rings. researchgate.net
Hetero-Diels-AlderDiene, Aldehyde/KetoneLewis Acid or ThermalForms dihydropyran precursor. researchgate.net

Introducing substituents at the C4 position of the oxane ring can be achieved either by using appropriately substituted precursors in a cyclization reaction or by direct functionalization of a pre-formed ring.

Many synthetic routes build the C4 substitution into the acyclic precursor prior to cyclization. For example, the Prins cyclization between a homoallylic alcohol and an aldehyde bearing the desired substituent at its α-position can lead to a 4-substituted tetrahydropyran.

Direct functionalization of an existing oxane ring at the C4 position is more challenging. However, strategies exist for related systems. For instance, piperidines functionalized with groups like phenyl or nitrile at the C4 position have been successfully used as substrates in annulation reactions. nsf.gov While not a direct functionalization of the C4-H bond, this demonstrates the compatibility of C4-substituted oxane analogues in further transformations. In some cases, remote C-H activation can be directed to specific positions; for example, ruthenium-catalyzed C-H alkylation has been used to functionalize indole (B1671886) derivatives, though this specific application to the C4 position of oxane is not detailed. bath.ac.uk The synthesis of specific molecules like 4-cyclopropyloxane-3-carboxylic acid and 4-(methoxymethyl)oxane-4-carbaldehyde (B2571574) confirms that synthetic routes to C4-functionalized oxanes are well-established, typically involving multi-step sequences where the C4 substituent is introduced early in the synthesis. vulcanchem.com

Cyclization Reactions for Tetrahydropyran Ring Formation

Proposed Retrosynthetic Strategies for Oxane-4-Sulfinamide

The synthesis of this compound can be approached through several retrosynthetic pathways. The choice between a linear or convergent strategy depends on the availability of starting materials, desired scale, and the need for stereochemical control.

Convergent and Linear Synthesis Pathways

Linear Synthesis:

Step 1 (Retrosynthesis): Disconnect the S-N bond of the sulfinamide, leading to oxane-4-sulfinyl chloride and ammonia. This is a standard method for forming sulfinamides.

Step 2 (Retrosynthesis): Disconnect the C-S bond. The oxane-4-sulfinyl chloride can be envisioned as arising from the oxidation of oxane-4-thiol (B33081) or from the direct sulfinylation of a suitable 4-substituted oxane precursor, such as an organometallic derivative (e.g., a Grignard reagent).

Step 3 (Retrosynthesis): The oxane ring itself can be traced back to an acyclic precursor, such as a 1,5-dihalopentane or a pent-4-en-1-ol, which can be cyclized via an intramolecular Williamson ether synthesis or an acid-catalyzed cyclization, respectively.

Convergent Synthesis:

For this compound, a convergent strategy would involve the preparation of a functionalized oxane ring and a separate sulfinamide precursor, followed by their coupling.

Fragment A: An oxane derivative with a suitable leaving group at the 4-position (e.g., oxane-4-yl triflate or bromide).

Fragment B: A sulfinamide nucleophile, such as lithiated methanesulfinamide.

The two fragments would then be coupled in a nucleophilic substitution reaction to form the target C-S bond. This approach is particularly advantageous if enantioenriched fragments are used, allowing for the construction of a specific stereoisomer.

Key Bond Formations (C-S, S-N, C-O)

The synthesis of this compound relies on the efficient formation of three key chemical bonds: the carbon-sulfur (C-S) bond, the sulfur-nitrogen (S-N) bond, and the carbon-oxygen (C-O) bonds that form the oxane ring.

C-S Bond Formation:

The formation of the C-S bond at the 4-position of the oxane ring is a critical step. Several methods can be employed:

Nucleophilic Substitution: Reaction of a sulfur nucleophile, such as sodium thiomethoxide, with a 4-halooxane or oxane-4-yl tosylate. The resulting sulfide (B99878) can then be oxidized and converted to the sulfinamide.

Reaction with Organometallic Reagents: An organometallic derivative of oxane, such as 4-bromo-oxane converted to a Grignard or organolithium reagent, can react with a sulfur electrophile like sulfur dioxide, followed by further transformation to the sulfinamide.

Radical Thiol-ene Reaction: A radical addition of a thiol to a derivative of 4-methyleneoxane can also establish the C-S bond.

S-N Bond Formation:

The sulfinamide linkage is typically formed by the reaction of a sulfinyl chloride with an amine. In the case of the parent this compound, this would involve the reaction of oxane-4-sulfinyl chloride with ammonia. For substituted sulfinamides, a primary or secondary amine would be used. The reaction is generally high-yielding and proceeds under mild conditions, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

C-O Bond Formation (Oxane Ring Synthesis):

Intramolecular Williamson Ether Synthesis: A 5-halopentan-1-ol can be treated with a base to induce intramolecular cyclization to form the oxane ring.

Acid-Catalyzed Cyclization of Alkenols: The cyclization of pent-4-en-1-ol in the presence of an acid catalyst can yield the oxane ring.

Prins Reaction: The reaction of a homoallylic alcohol with an aldehyde can be used to construct the tetrahydropyran skeleton.

Asymmetric Synthesis of Enantioenriched this compound

The sulfur atom in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The synthesis of a single enantiomer (enantioenriched synthesis) is of significant interest and can be achieved through various asymmetric strategies.

Application of Chiral Auxiliaries (e.g., Ellman's, Davis's sulfinamides)

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

Ellman's Auxiliary: tert-Butanesulfinamide, known as Ellman's auxiliary, is a widely used chiral auxiliary for the asymmetric synthesis of chiral amines and sulfoxides. In a potential synthesis of enantioenriched this compound, one could start with either enantiomer of Ellman's auxiliary. For instance, reacting the lithium salt of (R)-tert-butanesulfinamide with a 4-substituted oxane electrophile could be a potential, though challenging, route. A more established method would be the reaction of an organometallic reagent derived from oxane (e.g., 4-tetrahydropyranylmagnesium bromide) with a menthyl sulfinate ester, followed by aminolysis.

Davis's Oxaziridines: Chiral N-sulfonyloxaziridines, developed by Franklin A. Davis, are powerful reagents for the asymmetric oxidation of sulfides to sulfoxides. A potential route to enantioenriched this compound would involve the synthesis of the prochiral oxane-4-thiol or a derivative, followed by asymmetric oxidation using a Davis oxaziridine (B8769555) to generate an enantioenriched oxane-4-sulfoxide. This sulfoxide (B87167) could then be further elaborated to the target sulfinamide.

Diastereoselective Addition Reactions

If a chiral center is already present in the molecule, it can influence the stereochemical outcome of subsequent reactions. This is known as diastereoselective synthesis. For instance, if a chiral, non-racemic 4-substituted oxane is used as the starting material, the introduction of the sulfinamide group could proceed with a degree of diastereoselectivity.

An example would be the addition of a sulfur-based nucleophile to a chiral ketone precursor, such as a derivative of oxan-4-one. The existing stereocenters on the ring would direct the incoming nucleophile to one face of the carbonyl group over the other, leading to a diastereomerically enriched product.

Organocatalytic and Metal-Catalyzed Asymmetric Approaches

In recent years, organocatalysis and transition-metal catalysis have emerged as powerful tools for asymmetric synthesis.

Organocatalysis: Chiral organocatalysts, such as chiral amines, phosphines, or thioureas, could potentially be used to catalyze the asymmetric formation of the C-S bond. For example, a chiral catalyst could be used in the conjugate addition of a sulfur nucleophile to an α,β-unsaturated ketone precursor of the oxane ring, establishing the stereocenter at the sulfur atom in a controlled manner.

Metal-Catalyzed Asymmetric Approaches: Transition metal complexes with chiral ligands are highly effective in a wide range of asymmetric transformations. A plausible metal-catalyzed approach to enantioenriched this compound could involve an asymmetric C-H functionalization of the oxane ring, catalyzed by a chiral rhodium or palladium complex. Alternatively, a metal-catalyzed cross-coupling reaction between a racemic 4-halooxane and a sulfur nucleophile, in the presence of a chiral ligand, could potentially lead to a kinetic resolution, affording the enantioenriched product.

Table of Proposed Synthetic Reactions

Reaction TypeReactantsProductCatalyst/ReagentPurpose
S-N Bond Formation Oxane-4-sulfinyl chloride, AmmoniaThis compoundPyridineForms the sulfinamide group
C-S Bond Formation 4-Bromooxane, Sodium thiomethoxide4-(Methylthio)oxaneDMFIntroduces the sulfur atom
Asymmetric Oxidation Oxane-4-thiol derivativeEnantioenriched oxane-4-sulfoxideDavis's chiral oxaziridineCreates a chiral sulfoxide
Chiral Auxiliary (R)-tert-Butanesulfinamide, Oxane-4-oneChiral N-sulfinyl imineTi(OEt)₄Diastereoselective synthesis

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) represents a powerful strategy for the asymmetric synthesis of chiral compounds from racemic starting materials, theoretically allowing for a 100% yield of a single enantiomer. This approach combines a rapid, in-situ racemization of the starting material with a stereoselective reaction, enabling the conversion of the entire racemic mixture into a single, desired product enantiomer. In the context of this compound and its analogues, DKR has been explored through various catalytic systems to establish the stereogenic sulfur center with high enantiopurity. These strategies often involve the use of chiral catalysts, such as transition metal complexes or organocatalysts, to selectively react with one enantiomer of a rapidly racemizing sulfinamide precursor.

Recent advancements have highlighted the utility of DKR in the synthesis of structurally diverse and enantioenriched sulfinamides. One notable strategy involves the activation of racemic sulfinamides with a sulfonyl chloride, which generates a reactive aza-sulfinyl mixed anhydride intermediate. rsc.org In the presence of a chiral catalyst, this intermediate can undergo a dynamic kinetic resolution during the subsequent S-O bond formation with an alcohol, leading to the formation of S-chiral sulfinimidate esters with high enantioselectivity. rsc.org This method provides a versatile platform for accessing a range of S-stereogenic compounds.

Another significant approach utilizes transition metal-catalyzed asymmetric transfer hydrogenation. For instance, the DKR of racemic β-keto sulfonamides has been successfully achieved using a chiral Ru(II) catalyst. researchgate.net This process affords α-substituted β-hydroxyl sulfonamides with excellent diastereoselectivity and enantioselectivity under mild reaction conditions. researchgate.net Similarly, rhodium catalysts have been employed in the DKR of cyclic sulfamidate imines through asymmetric transfer hydrogenation, yielding the corresponding cyclic sulfamidates with high diastereomeric and enantiomeric excesses.

The success of a DKR process hinges on the careful tuning of both the racemization and the kinetic resolution steps. researchgate.net The rate of racemization must be at least comparable to, and ideally faster than, the rate of the slower-reacting enantiomer's transformation to ensure high yields and enantioselectivity. researchgate.net

While specific studies on the dynamic kinetic resolution of this compound are not prominently documented in the reviewed literature, extensive research on analogous acyclic and cyclic sulfinamides provides significant insights into potential synthetic routes. These studies demonstrate the feasibility of establishing the chiral sulfur center through DKR with high efficiency and stereocontrol.

A key development in this area is the organocatalytic DKR of racemic N-acylsulfinamides. By activating the sulfinamide with a sulfonyl chloride, a reactive intermediate is formed which is then subjected to resolution. The use of naturally occurring alkaloids, such as cinchonidine, as catalysts has proven effective in controlling the enantioselectivity of the subsequent reaction with alcohols to form sulfinimidate esters. rsc.orgnih.gov

The table below summarizes the findings from a study on the cinchonidine-catalyzed DKR of a representative N-acylsulfinamide with various alcohols.

Table 1: Cinchonidine-Catalyzed Dynamic Kinetic Resolution of N-(p-tolylsulfinyl)acetamide with Various Alcohols

EntryAlcohol (R-OH)Product Yield (%)Enantiomeric Excess (ee, %)
12,2-dimethylpropan-1-ol9295
2Benzyl (B1604629) alcohol8593
3(4-Methoxyphenyl)methanol8894
4(4-Chlorophenyl)methanol8291
5Cyclohexylmethanol9096

Furthermore, transition metal catalysis, particularly with ruthenium complexes, has been effectively applied to the DKR of related sulfur-containing compounds. The asymmetric transfer hydrogenation of racemic α-substituted β-keto sulfonamides using a chiral Ru(II) catalyst and a formic acid/triethylamine mixture as the hydrogen source is a notable example. researchgate.net This methodology furnishes α-substituted β-hydroxyl sulfonamides in high yields and with excellent stereoselectivities.

The following table presents data from the Ru-catalyzed DKR of various β-keto sulfonamides.

Table 2: Ru(II)-Catalyzed Dynamic Kinetic Resolution of Racemic β-Keto Sulfonamides

EntrySubstrate (R1)Substrate (R2)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1PhenylMethyl>99:199
24-MethoxyphenylMethyl>99:198
34-ChlorophenylMethyl>99:199
42-NaphthylMethyl98:297
5PhenylEthyl>99:198

These dynamic kinetic resolution strategies, successfully applied to a range of sulfinamide and sulfonamide analogues, lay a strong foundation for the development of synthetic routes to enantiomerically pure this compound. The principles and catalytic systems demonstrated in these studies are highly relevant and adaptable for targeting this specific cyclic sulfinamide.

Chemical Reactivity and Transformation Studies

Reactivity of the Sulfinamide Moiety

The sulfinamide group is a versatile functional group in organic synthesis, known for its role as a chiral auxiliary and its ability to activate adjacent positions for various transformations.

Nucleophilic Additions to Sulfinimines (derived intermediates)

The condensation of sulfinamides, such as oxane-4-sulfinamide, with aldehydes and ketones generates chiral N-sulfinylimines (sulfinimines). These intermediates are electrophilic at the imine carbon and are susceptible to nucleophilic attack. The sulfinyl group plays a crucial role by activating the C=N bond for addition and directing the stereochemical outcome of the reaction. pitt.edu This methodology is a cornerstone for the asymmetric synthesis of chiral amines. nih.govbeilstein-journals.org

The general process involves the highly diastereoselective addition of a nucleophile to the sulfinimine. nih.gov This powerful stereodirecting effect of the chiral N-sulfinyl group allows for the construction of new stereocenters with high control. pitt.edu A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) and enolates, can be added to these sulfinimines. pitt.edunih.gov

For instance, the addition of enolates to chiral sulfinimines can produce N-sulfinyl-β-amino esters. pitt.edu Similarly, reactions with metalated vinyl and dienyl sulfoxides have been shown to yield allylic amines with high diastereoselectivity. nih.gov These transformations are valuable as the resulting products can be further elaborated into complex nitrogen-containing heterocycles like pyrrolidines and piperidines. nih.gov

Table 1: Examples of Nucleophilic Additions to Sulfinimine Derivatives This table is illustrative of general sulfinimine reactivity, as specific examples for this compound were not detailed in the provided search results.

NucleophileSulfinimine SourceProduct TypeDiastereomeric Ratio (dr)Reference
α-metalated vinyl sulfoxide (B87167)General N-sulfinimineAllylic amineup to 99:1 nih.gov
Lithium enolate of methyl acetateMasked oxo sulfinimineN-sulfinyl β-amino ester ketalSingle diastereoisomer nih.gov
4-methyl-3-cyanopyridine (base treated)General N-sulfinimineSulfinamide>80% de nih.gov
Grignard ReagentsGeneral N-sulfinimineChiral Amine PrecursorHigh beilstein-journals.org

Oxidation and Reduction Pathways of Sulfinamides

The sulfur atom in the sulfinamide moiety is in a moderate oxidation state and can undergo both oxidation and reduction.

Oxidation: Sulfinamides can be oxidized to sulfonamides. This transformation increases the oxidation state of the sulfur atom from +4 to +6. Common oxidizing agents for this purpose include N-chlorosuccinimide (NCS). The reaction of a sulfinamide with NCS in the presence of an amine can lead to the formation of sulfonimidamides. beilstein-journals.org This process proceeds through an in-situ formed sulfonimidoyl chloride intermediate. beilstein-journals.org Strong oxidizing agents are generally noted as being incompatible with sulfinamides. enamine.net

Reduction: While specific reduction pathways for the sulfinamide group in this compound are not extensively detailed, the sulfinyl group itself is generally stable to many reducing agents, such as sodium borohydride, which is often used in the presence of sulfinyl groups to reduce other functionalities like ketones. thieme-connect.de

Cleavage and Deprotection of the Sulfinyl Group

A key feature of the sulfinamide group, particularly when used as a chiral auxiliary, is its facile removal under acidic conditions to yield the free amine. pitt.edubeilstein-journals.org This deprotection step is often accomplished using strong acids like hydrochloric acid (HCl) in an ethereal or alcoholic solvent. beilstein-journals.orgbristol.ac.uk The mild acidic conditions typically ensure that the newly created stereocenter in the amine product does not epimerize. pitt.edu

The cleavage of the N-S bond reveals the primary amine, and the sulfinyl group is converted into a byproduct. For example, when using HCl, the tert-butylsulfinyl group is converted to tert-butylsulfinyl chloride. bristol.ac.uk This byproduct can potentially be recovered and recycled. beilstein-journals.orgbristol.ac.uk It is important to separate the resulting ammonium (B1175870) salt from the sulfinyl chloride byproduct before basification to prevent the reformation of the sulfinamide. bristol.ac.uk

Table 2: Conditions for Sulfinyl Group Cleavage This table provides general conditions for sulfinamide deprotection.

Reagent(s)SolventProductReference
Hydrochloric Acid (HCl)Diethyl ether (Et₂O) or Methanol (B129727) (MeOH)Primary amine hydrochloride pitt.edubristol.ac.uk
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Primary amine trifluoroacetate researchgate.net

Reactivity of the Oxane Ring System

The oxane (tetrahydropyran) ring is a common heterocyclic motif. It is generally a stable, non-planar, six-membered ring.

Ring-Opening Reactions under Specific Conditions

The oxane ring is a cyclic ether and is generally stable under many reaction conditions. However, like other cyclic ethers, it can undergo ring-opening reactions under specific, typically harsh, acidic conditions. researchgate.net Activation with a Lewis or Brønsted acid is generally required to facilitate the cleavage of a C-O bond. researchgate.net The stability of the oxane ring is greater than that of smaller cyclic ethers like oxiranes and oxetanes due to lower ring strain. researchgate.netacs.org

Metabolite identification studies of some oxetane-containing compounds (a related, more strained four-membered ring) have shown that ring scission can be a metabolic pathway. acs.org While less reactive, it is conceivable that the oxane ring in this compound could be opened under strong acid catalysis, leading to a functionalized linear chain. The specific conditions required for the ring-opening of this compound itself are not detailed in the provided results, but the general principles of cyclic ether chemistry apply.

Functional Group Interconversions on the Oxane Ring

Functional group interconversion refers to the conversion of one functional group into another without altering the carbon skeleton. imperial.ac.uk For the oxane ring in this compound, this would involve reactions at positions other than the C-4 carbon bearing the sulfinamide group, assuming no other functional groups are present on the ring.

If the oxane ring were substituted with other functional groups (e.g., hydroxyl, keto), a variety of interconversions would be possible. For example, a hydroxyl group could be oxidized to a ketone, and a ketone could be reduced to a hydroxyl group or converted to an alkene via a Wittig reaction. fiveable.me Without additional substituents on the oxane ring of the parent compound, the primary reactivity lies in the C-H bonds. The oxidation of C-H bonds is possible but often requires specific reagents and may lack selectivity. imperial.ac.uk

Stability under Various Reaction Conditions

The stability of this compound is a critical factor in its synthesis and subsequent transformations. The molecule's integrity depends on the resilience of both the oxane ring and the sulfinamide moiety to the reaction environment.

Generally, the sulfinamide group is stable in neutral and basic aqueous conditions, which makes it compatible with many standard organic reactions and biochemical assays. nih.gov However, its stability is limited under acidic conditions, where it can be susceptible to hydrolysis or rearrangement. nih.gov The oxane ring is typically robust, but it can undergo acid-catalyzed ring-opening, particularly under harsh conditions or if the substitution pattern facilitates intramolecular reactions. nih.govethz.ch

Oxidation of the sulfinamide to the corresponding sulfonamide is a common transformation. This conversion significantly enhances chemical stability, especially in acidic aqueous environments. nih.gov Reagents like m-chloroperoxybenzoic acid (mCPBA) or N-chlorosuccinimide (NCS) can effect this oxidation. nih.govbeilstein-journals.org

A summary of the expected stability is presented in the table below.

ConditionOxane Ring StabilitySulfinamide Moiety StabilityExpected Outcome for this compound
Strong Acid (e.g., TFA, HCl) Potentially unstable; risk of ring-opening nih.govLow; susceptible to hydrolysis/rearrangement nih.govDegradation or transformation of both moieties.
Mild Acid (e.g., 5 mol% TFA) Generally stableLimited; may undergo crossover reactions nih.govPotential for controlled reactions or slow degradation.
Neutral (pH ~7) HighHigh nih.govStable; suitable for many transformations.
Basic (e.g., NaHCO₃, Et₃N) HighHigh nih.govStable; suitable for base-mediated reactions.
Oxidative (e.g., mCPBA, NCS) HighLow; oxidizes to sulfonamide nih.govbeilstein-journals.orgConversion to oxane-4-sulfonamide.
Reductive (e.g., H₂, Pd/C) HighGenerally stableMoiety is generally stable to standard catalytic hydrogenation.

Transformations Involving Both Moieties

The unique structure of this compound, featuring a stereocenter at the sulfur atom adjacent to a conformationally defined cyclic ether, allows for complex transformations where both parts of the molecule influence the reaction's outcome.

Stereoselective Transformations Directed by the Sulfinamide

The chiral sulfinamide group, particularly N-tert-butanesulfinamide (the Ellman auxiliary), is a powerful chiral director in asymmetric synthesis. harvard.edu This directing capability is central to the utility of this compound in stereocontrolled reactions, especially for additions to a carbonyl group at the C4 position (i.e., in N-(4-oxooxan-4-yl)sulfinamide).

In such cases, the addition of an organometallic nucleophile (e.g., a Grignard or organolithium reagent) to the ketone would proceed with high diastereoselectivity. This selectivity is achieved through a rigid, six-membered, chair-like transition state where the metal cation of the nucleophile chelates to both the sulfinamide oxygen and the carbonyl oxygen. harvard.edu The bulky substituent on the sulfinamide (e.g., a tert-butyl group) sterically blocks one face of the carbonyl, forcing the nucleophile to attack from the less hindered face, thereby dictating the stereochemistry of the newly formed tertiary alcohol. harvard.edu

The general model for this transformation is summarized below.

Reagent TypeKey FeatureExpected Outcome
Grignard Reagents (R-MgX) Strong chelation via Mg²⁺High diastereoselectivity via a chair-like transition state. harvard.edu
Organolithium Reagents (R-Li) Weaker chelationCan lead to lower selectivity or products consistent with an "open" transition state. harvard.edu
Lewis Acid Additives (e.g., Ti(OEt)₄) Enhance condensation/additionPromotes smooth reactions, even with less reactive substrates. harvard.edu

Reactions Influenced by Oxane Ring Conformation

The tetrahydropyran (B127337) (oxane) ring predominantly adopts a chair conformation to minimize torsional and steric strain. The substituent at the C4 position, the sulfinamide group, can exist in either an axial or equatorial position. The conformational preference of the sulfinamide group will significantly impact the molecule's reactivity.

Equatorial Substituent: An equatorially positioned sulfinamide group is sterically more accessible. This conformation would likely facilitate reactions at the sulfur atom itself, such as oxidation or substitution. However, its ability to direct reactions at C4 might be slightly diminished compared to the axial conformer due to its greater distance from the opposite face of the ring.

Axial Substituent: An axially positioned sulfinamide group would create a more sterically crowded environment on one face of the oxane ring. This could enhance its directing effect for reactions occurring on the opposite face but would hinder reactions at the sulfur center.

The puckered nature of the oxane ring provides a rigid scaffold that can lock the orientation of the sulfinamide director relative to other functional groups, enhancing the predictability of stereoselective transformations. acs.org

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is key to predicting and controlling their outcomes. Mechanistic models are primarily derived from extensive studies on related sulfinyl imines and sulfinamide derivatives. harvard.edudiva-portal.orgmdpi.com

Postulated Transition States and Reaction Intermediates

Chelation-Controlled Transition State: For nucleophilic additions to a proximate carbonyl (e.g., at C4), the most widely accepted mechanism involves a six-membered, chair-like transition state. harvard.edu In this model, the metal counterion (M) of the organometallic nucleophile (R-M) coordinates to both the sulfinamide oxygen and the carbonyl oxygen. This chelation creates a rigid structure where the bulky group on the sulfinamide effectively shields one face of the molecule, directing the incoming nucleophile (R) to the opposite side. This model successfully explains the high stereochemical induction observed in many reactions involving the Ellman auxiliary and related compounds. harvard.edu

Open Transition State: In cases where weakly coordinating metals (like lithium) are used, or in the presence of strongly Lewis basic additives, the chelation model may not apply. harvard.edu Under these conditions, an alternative, non-chelated "open" transition state can predominate, often leading to the formation of the opposite diastereomer. harvard.edu

Sulfurane Intermediates: For reactions involving nucleophilic substitution directly at the sulfur atom of the sulfinamide (e.g., acid-catalyzed alcoholysis to form a sulfinate), the mechanism is thought to proceed through a hypervalent sulfur intermediate known as a sulfurane. mdpi.com The formation of this transient intermediate allows for processes like Berry pseudorotation, which can scramble the positions of the substituents around the sulfur atom. The stereochemical outcome of the substitution—either retention or inversion of configuration at the sulfur center—is highly dependent on the structure of the sulfurane and the relative rates of pseudorotation versus departure of the leaving group. mdpi.com

Spectroscopic Analysis and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the complete atomic connectivity and stereochemical arrangement of organic molecules. Analysis of ¹H, ¹³C, and various 2D NMR spectra would provide an unambiguous assignment of the oxane-4-sulfinamide structure.

¹H NMR for Proton Connectivity and Stereochemistry

The ¹H NMR spectrum of this compound is expected to reveal the number of unique proton environments, their electronic surroundings, and their spatial relationships through chemical shifts, signal multiplicities (splitting patterns), and coupling constants. The tetrahydropyran (B127337) ring protons, particularly those at the C2, C3, C5, and C6 positions, would likely appear as complex multiplets in the upfield region, typically between 1.5 and 4.0 ppm. The protons on the carbons adjacent to the oxygen atom (C2 and C6) would be the most deshielded within the ring system.

The proton at C4, being directly attached to the carbon bearing the sulfinamide group, would have a distinct chemical shift influenced by the chirality at the sulfur atom. The N-H protons of the sulfinamide group (-S(O)NH₂) are expected to appear as a broad singlet, with a chemical shift that can be highly variable depending on the solvent, concentration, and temperature, but typically in the range of 4-5 ppm for related sulfinamides.

The stereochemical arrangement, particularly the axial or equatorial orientation of the sulfinamide group on the oxane ring, would be determined by analyzing the coupling constants (J-values) of the H4 proton with the adjacent protons on C3 and C5. A larger coupling constant would suggest a trans-diaxial relationship, while smaller coupling constants would indicate other arrangements.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data from analogous tetrahydropyran systems and general sulfinamide literature)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H2, H6 (axial)1.5 - 2.0mProtons on carbons adjacent to the ring oxygen.
H2, H6 (equatorial)3.5 - 4.0mDeshielded due to proximity to the electronegative oxygen.
H3, H5 (axial)1.6 - 2.1m
H3, H5 (equatorial)1.8 - 2.3m
H42.5 - 3.5mChemical shift is dependent on the orientation of the sulfinamide group.
NH₂4.0 - 5.0br sBroad singlet, exchangeable with D₂O.

¹³C NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected. The carbons of the oxane ring will resonate at characteristic chemical shifts. The carbons bonded to the ring oxygen (C2 and C6) are the most downfield, typically appearing in the 65-75 ppm range. The C4 carbon, attached to the sulfinamide group, would also have a unique chemical shift, generally between 40 and 60 ppm. The remaining ring carbons (C3 and C5) would be found further upfield. The chemical shifts can be influenced by the conformation of the ring and the stereochemistry at the sulfur atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from analogous tetrahydropyran systems)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2, C665 - 75
C440 - 60
C3, C525 - 35

2D NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY) for Connectivity and Conformational Analysis

To definitively assign all proton and carbon signals and to understand the three-dimensional structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. Cross-peaks would be observed between H2/H3, H3/H4, H4/H5, and H5/H6, confirming the proton sequence within the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. It would allow for the unambiguous assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be crucial for confirming the attachment of the sulfinamide group to the C4 position of the oxane ring by showing correlations from the H4 proton to the C3 and C5 carbons, and from the H2/H6 and H3/H5 protons to the C4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. They are essential for determining the stereochemistry and preferred conformation of the molecule. For instance, NOE cross-peaks between the H4 proton and specific protons on C2/C6 or C3/C5 would reveal the axial or equatorial orientation of the sulfinamide substituent.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Frequencies of S=O, N-H, and C-O bonds

The IR spectrum of this compound is expected to show several key absorption bands that confirm the presence of its defining functional groups.

S=O Stretch: The sulfinamide group has a characteristic and strong S=O stretching vibration. This band is typically observed in the region of 1040-1090 cm⁻¹.

N-H Stretch: The N-H bonds of the primary amine in the sulfinamide group will give rise to two distinct stretching bands in the region of 3200-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes.

C-O Stretch: The ether linkage within the tetrahydropyran ring will produce a strong C-O-C stretching absorption band, typically found in the 1050-1150 cm⁻¹ range.

N-H Bend: The bending vibration of the N-H group is also expected, usually appearing around 1550-1650 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Sulfinamide (S=O)Stretch1040 - 1090Strong
Amine (N-H)Asymmetric & Symmetric Stretch3200 - 3400Medium-Strong
Amine (N-H)Bend1550 - 1650Medium
Ether (C-O-C)Stretch1050 - 1150Strong

Correlation with Theoretical Vibrational Frequencies

Computational chemistry, particularly using Density Functional Theory (DFT), allows for the prediction of theoretical vibrational frequencies. rsc.orgdergipark.org.tr These calculated frequencies, when appropriately scaled to account for systematic errors in the theoretical methods, can be correlated with the experimental IR spectrum. This comparison aids in the definitive assignment of complex vibrational modes and provides further confidence in the structural elucidation. For instance, DFT calculations could help to distinguish the C-O-C stretch from the S=O stretch if their experimental bands overlap and could help to assign the various C-H bending and rocking modes in the fingerprint region of the spectrum. Such computational studies have been successfully applied to related sulfonamide structures to provide a deeper understanding of their vibrational properties. rsc.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

The mass spectra of sulfinamides generally show parent peaks, although their intensity can vary significantly. tandfonline.com The fragmentation is typically dominated by the cleavage of the carbon-sulfur (C-S) and nitrogen-sulfur (N-S) bonds. The precise fragmentation pathway is highly dependent on the nature of the substituents on both the nitrogen and sulfur atoms. tandfonline.com

High-resolution mass spectrometry provides a precise measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with a molecular formula of C₅H₁₁NO₂S, the exact mass can be calculated. This technique is invaluable for confirming the identity of a synthesized compound and distinguishing it from isomers. While direct HRMS data for this compound is not published, the expected values for various adducts can be calculated and are presented in the table below. Such data is routinely reported for the characterization of related sulfonamides and other organic molecules. acs.orgmdpi.com

Table 1: Predicted HRMS Data for this compound (C₅H₁₁NO₂S)

Adduct Molecular Formula Calculated m/z
[M+H]⁺ C₅H₁₂NO₂S⁺ 150.0583
[M+Na]⁺ C₅H₁₁NNaO₂S⁺ 172.0403
[M+K]⁺ C₅H₁₁KNO₂S⁺ 188.0142

Note: These values are theoretical and serve as a reference for experimental determination.

The fragmentation pattern in mass spectrometry provides a fingerprint of a molecule's structure. For sulfinamides, cleavage of the S-N and C-S bonds are characteristic fragmentation pathways. tandfonline.com In the case of this compound, the fragmentation would be expected to yield ions that are indicative of both the sulfinamide group and the oxane (tetrahydropyran) ring.

A study on the mass spectrometry of various sulfinamides, including N-(benzylsulfinyl)-morpholine, offers insight into the expected fragmentation. In this morpholine (B109124) derivative, which is structurally related to this compound, fragmentation is dominated by the formation of the tropylium (B1234903) ion from the benzyl (B1604629) group. tandfonline.com For this compound, which lacks an aromatic substituent, the fragmentation would likely be initiated by cleavage of the bonds adjacent to the heteroatoms.

Key expected fragmentation pathways would include:

Cleavage of the C-S bond: This would lead to the formation of a charged oxane ring fragment or a sulfinamide radical cation.

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfinamides and would result in the separation of the sulfinyl group from the amino group. tandfonline.comresearchgate.net

Ring fragmentation of the oxane moiety: The tetrahydropyran ring could undergo fragmentation, likely involving the loss of small neutral molecules like formaldehyde (B43269) (CH₂O) or ethylene (B1197577) (C₂H₄), a pattern observed in the fragmentation of other cyclic ethers. nist.govnist.gov

Table 2: Predicted Key Fragment Ions for this compound

m/z Proposed Fragment Origin
149 [C₅H₁₁NO₂S]⁺ Molecular Ion (M⁺)
87 [C₅H₉O]⁺ Cleavage of the C-S bond with charge retention on the oxane fragment
64 [SO₂]⁺ or [H₂NSO]⁺ Fragments related to the sulfinamide group
57 [C₄H₉]⁺ Loss of CO and H from the oxane ring fragment

Note: This table is predictive and based on the fragmentation patterns of analogous compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives/analogues)

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. rsc.orgresearchgate.net This technique can precisely determine bond lengths, bond angles, and the conformation of the molecule, providing definitive proof of its structure. For a new compound like this compound, obtaining a single crystal suitable for X-ray diffraction would provide conclusive structural evidence.

While there are no published X-ray crystal structures for this compound itself, the technique has been widely applied to related cyclic sulfonamides and sulfinamide derivatives. rsc.orgresearchgate.netnih.govnih.govnih.gov These studies demonstrate how X-ray crystallography can reveal detailed structural information, such as the conformation of the heterocyclic ring and the geometry around the sulfur atom. For instance, in related cyclic sulfonamides, the ring conformation (e.g., chair or boat) and the orientation of the sulfonyl group are readily determined. nih.gov

The concept of absolute configuration is relevant for chiral molecules. This compound itself is an achiral molecule as it possesses a plane of symmetry. Therefore, the determination of its absolute configuration is not applicable.

However, if derivatives of this compound were synthesized that introduce a chiral center (for example, by substitution on the oxane ring), X-ray crystallography would be the definitive method for determining the absolute configuration of that new stereocenter. researchgate.net The determination of the absolute configuration of a chiral molecule from X-ray diffraction data is typically achieved through the analysis of anomalous dispersion effects, which are most pronounced when a heavy atom is present in the structure. researchgate.net In the absence of a sufficiently heavy atom, the absolute configuration can be determined by co-crystallization with a chiral reference molecule of known absolute configuration.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of experimental data. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as the global minimum geometry. atomistica.online This is achieved through a process called geometry optimization. cp2k.orggithub.com For oxane-4-sulfinamide, this process would be performed using methods like Density Functional Theory (DFT), which has been shown to provide a good balance between accuracy and computational cost for similar molecules. nih.govmdpi.comnih.gov A common choice would be the B3LYP functional with a suitable basis set, such as 6-311++G(d,p), to accurately describe the electronic distribution. science.gov

The optimization process iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found, where the net forces on all atoms are zero. atomistica.online The output of this calculation provides key geometric parameters.

Illustrative Data Table: Optimized Geometric Parameters This table shows a hypothetical example of the kind of data obtained from a geometry optimization calculation for the chair conformation of this compound.

ParameterBond/AngleHypothetical Calculated Value
Bond LengthS-N1.68 Å
Bond LengthS=O1.45 Å
Bond LengthC-S1.82 Å
Bond AngleO=S-N107.5°
Bond AngleC-S-N105.0°
Dihedral AngleC-O-C-C60.5° (gauche)

These are representative values and not actual calculated data for this compound.

Following optimization, an analysis of the electronic structure reveals the distribution of electrons within the molecule. cp2k.org This includes calculating properties like atomic charges and the molecular electrostatic potential (MESP), which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. mdpi.comnih.gov

Molecules with rotatable bonds and flexible rings, such as this compound, can exist in multiple shapes or conformations. chemscene.comimperial.ac.uk The oxane ring typically exists in a stable chair conformation, but boat and twist-boat conformations are also possible. Furthermore, rotation around the C-S and S-N bonds leads to additional conformers.

A systematic conformational search is necessary to map the potential energy surface (PES) and identify all low-energy conformers. ub.edunih.gov This process involves generating a wide range of initial geometries and optimizing each one to find the nearest local energy minimum. atomistica.online The energies of all stable conformers are then compared to identify the "global minimum," which is the most stable and thus most populated conformation of the molecule under equilibrium conditions. science.gov Understanding the relative energies of different conformers is crucial as the reactivity of a molecule can depend on its shape. nih.gov

Illustrative Data Table: Relative Energies of Conformers

Conformer DescriptionRelative Energy (kcal/mol)
Chair (equatorial S(O)NH2), anti0.00 (Global Minimum)
Chair (axial S(O)NH2), anti1.52
Chair (equatorial S(O)NH2), gauche0.89
Twist-Boat5.75

These are hypothetical values to illustrate the expected energy differences between potential conformers.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. mdpi.comresearchgate.net The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO represents the lowest energy empty orbital and is associated with the molecule's ability to accept electrons (electrophilicity). mdpi.comresearchgate.net

The energies of the HOMO and LUMO, and the energy gap between them (ΔE = ELUMO – EHOMO), are key indicators of kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap generally implies a more reactive molecule. researchgate.net Computational methods are used to calculate and visualize these orbitals, showing their location and symmetry, which is crucial for predicting how the molecule will interact with other reagents. imperial.ac.ukwikipedia.org

Illustrative Data Table: FMO Properties

ParameterHypothetical Calculated Value (eV)
HOMO Energy-7.2
LUMO Energy1.5
HOMO-LUMO Gap (ΔE)8.7

These values are for illustrative purposes only.

Conformer Energy Landscapes and Global Minima Determination

Reaction Mechanism Elucidation via Computational Chemistry

Beyond static molecular properties, computational chemistry can model the entire course of a chemical reaction, providing a detailed, step-by-step mechanism.

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). atomistica.online The transition state is a saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. researchgate.net Identifying the precise geometry of the TS is a primary goal of mechanistic studies. nih.gov

Computational algorithms can locate transition state structures. A key verification is a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking or forming of a bond). atomistica.online The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. nih.gov A lower activation energy corresponds to a faster reaction.

Many reactions can yield multiple products. Computational chemistry is invaluable for predicting and explaining selectivity. atomistica.online

Chemoselectivity refers to the preferential reaction of one functional group over another.

Regioselectivity refers to the preference for bond formation at one position over another.

Stereoselectivity refers to the preferential formation of one stereoisomer over others. researchgate.net

To predict selectivity, computational chemists model the transition states for all possible reaction pathways. According to transition state theory, the product distribution is determined by the relative activation energies of the competing pathways. The pathway with the lowest energy transition state will be the fastest and lead to the major product. researchgate.net This approach has been successfully used to rationalize the stereochemical outcomes in reactions involving sulfinyl groups. nih.govbeilstein-journals.org

Transition State Identification and Activation Energy Calculations

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For this compound, MD simulations are crucial for understanding its dynamic behavior, particularly its conformational flexibility in different environments. mdpi.com These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve. mdpi.com

The conformation of a molecule, its three-dimensional shape, can significantly influence its properties and reactivity. Flexible molecules like this compound can exist as an ensemble of different conformations in solution. nih.gov MD simulations are particularly well-suited for exploring this conformational landscape by mimicking the interactions between the solute (this compound) and solvent molecules. uni-frankfurt.detum.de

The process involves placing a model of the this compound molecule in a simulated box of solvent molecules (e.g., water or an organic solvent). The simulation then calculates the forces between all atoms and tracks their movements over a set period, often on the nanosecond to microsecond timescale. mdpi.comuni-frankfurt.de By analyzing the trajectory, researchers can identify the most stable and frequently occurring conformations, as well as the transitions between them. nih.gov For the oxane ring, this includes identifying the preferred chair, boat, or twist-boat conformations and the orientation of the sulfinamide substituent (axial vs. equatorial). csbsju.edu The interactions with the solvent are critical, as hydrogen bonding and solvent polarity can stabilize certain conformations over others. ajol.infochemrxiv.org

The results of these simulations can be presented as a conformational energy landscape, which maps the potential energy of the molecule as a function of its geometric parameters, such as torsion angles. nih.gov This provides a detailed picture of the molecule's flexibility and the relative populations of its different shapes in a solution environment. nih.gov

The six-membered oxane ring is not planar and typically adopts a chair conformation, which is its most stable form. masterorganicchemistry.commasterorganicchemistry.com However, the ring is dynamic and can "flip" between two different chair conformations through a higher-energy twist-boat intermediate. masterorganicchemistry.commasterorganicchemistry.com The energy required for this process is known as the ring inversion barrier. Computational methods, particularly quantum chemical calculations, can be used to model this inversion process and calculate the associated energy barriers. masterorganicchemistry.comacs.org

For a simple cyclohexane (B81311) ring, the barrier to inversion is approximately 10-11 kcal/mol. masterorganicchemistry.comacs.org In heterocyclic systems like oxanes, this barrier can change. For instance, the ring inversion barriers in silacyclohexanes are notably lower, around 4.5–5.5 kcal/mol, due to longer bond lengths and different bond angles. nih.gov For oxane itself, the barrier is comparable to cyclohexane. The presence of substituents on the ring, such as the sulfinamide group at the 4-position in this compound, will influence the energy of the ground state conformations and the transition states. The substituent can introduce steric strain or electronic effects that either raise or lower the inversion barrier compared to the unsubstituted ring. nih.gov

Theoretical calculations determine the geometries and energies of the stable chair conformations and the transition state (often a half-chair or twist-boat conformation). masterorganicchemistry.comacs.org The energy difference between the ground state chair and the highest-energy transition state provides the activation energy for the ring flip. This information is valuable for understanding the dynamic stereochemistry of the molecule at different temperatures.

Table 1: Representative Calculated Energy Barriers for Ring Inversion in Six-Membered Rings This table presents typical literature values for related compounds to provide context for this compound.

CompoundCalculated Ring Inversion Barrier (kcal/mol)Reference Method (Example)
Cyclohexane~10.5Potential Mean Force (PMF) Calculations acs.org
1,1-Dimethylsilacyclohexane5.5Dynamic NMR Spectroscopy dntb.gov.ua
cis-1,2-Disubstituted Cyclohexane10.49PMF Calculations acs.org
trans-1,2-Disubstituted Cyclohexane6.26PMF Calculations acs.org

Exploration of Conformational Space in Solution

Spectroscopic Property Prediction

Computational quantum chemistry allows for the accurate prediction of various spectroscopic properties, including NMR spectra and infrared vibrational frequencies. These calculations are invaluable for confirming experimentally determined structures and for assigning spectral signals to specific atoms or molecular motions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. libretexts.org The prediction of NMR parameters through computational methods, such as Density Functional Theory (DFT), has become a standard tool for confirming or revising proposed molecular structures. acs.orgresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the NMR shielding tensors for each nucleus. rsc.org

The calculated shielding tensors are then converted into chemical shifts (δ) by comparing them to the calculated shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS). rsc.org These theoretical chemical shifts for both ¹H and ¹³C nuclei can be compared directly with experimental spectra. mdpi.com A good correlation between the calculated and experimental shifts provides strong evidence for the correctness of the proposed structure. acs.org This approach is particularly useful for distinguishing between different isomers or conformers of a molecule. ajol.inforesearchgate.net

In addition to chemical shifts, spin-spin coupling constants (J-values), which describe the interaction between neighboring nuclear spins, can also be calculated. ajol.inforsc.org These J-values are highly dependent on the dihedral angle between the coupled nuclei and are therefore powerful probes of molecular conformation. chemrxiv.org For this compound, calculating the vicinal ³J(H,H) coupling constants for the protons on the oxane ring can help determine the preferred chair conformation and the axial or equatorial position of the sulfinamide group.

Table 2: Illustrative Example of Calculated vs. Experimental NMR Data for a Heterocyclic Compound This table demonstrates the type of data generated in a computational NMR study. Values are hypothetical for this compound.

Atom/ProtonCalculated ¹³C Chemical Shift (ppm)Hypothetical Exp. ¹³C (ppm)Calculated ¹H Chemical Shift (ppm)Hypothetical Exp. ¹H (ppm)
C2/H267.567.23.85 (ax), 3.50 (eq)3.82, 3.48
C3/H334.133.82.10 (ax), 1.85 (eq)2.08, 1.83
C4/H455.254.93.153.12

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. mdpi.com It is an effective technique for identifying the functional groups present in a molecule. mdpi.comresearchgate.net Computational methods, typically using DFT, can calculate the harmonic vibrational frequencies of a molecule. kau.edu.saspectroscopyonline.com These calculated frequencies correspond to the fundamental vibrational modes, such as stretching, bending, wagging, and twisting of chemical bonds. orientjchem.orgorientjchem.org

For this compound, theoretical calculations can predict the characteristic vibrational frequencies for the key functional groups. These include the S=O (sulfoxide) stretching, S-N (sulfinamide) stretching, N-H stretching and bending, and C-O-C (ether) stretching vibrations. mdpi.comnih.gov The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experiment. spectroscopyonline.com

By comparing the computed IR spectrum with the experimental one, each absorption band can be assigned to a specific vibrational motion within the molecule. mdpi.comnih.gov This detailed assignment helps to confirm the molecular structure and provides insight into the nature of the chemical bonds.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in Sulfinamide-Containing Compounds This table shows representative frequency ranges for functional groups relevant to this compound based on computational studies of related molecules.

Functional GroupVibrational ModeTypical Calculated Frequency Range (cm⁻¹)Reference
N-HStretching3400 - 3600 mdpi.comnih.gov
S=OAsymmetric/Symmetric Stretching1100 - 1350 orientjchem.orgnih.gov
C-O-CAsymmetric Stretching1050 - 1150Generic range
S-NStretching830 - 940 orientjchem.orgnih.gov
SO₂Scissoring/Wagging500 - 600 orientjchem.orgorientjchem.org

Advanced Synthetic Applications and Derivatives of Oxane 4 Sulfinamide

Role as a Chiral Building Block

The primary role of enantiopure sulfinamides in asymmetric synthesis is to serve as a chiral auxiliary, enabling the stereocontrolled formation of new chiral centers. yale.edusigmaaldrich.com The sulfinyl group effectively directs nucleophilic additions to adjacent imine functions, a principle that is well-established and widely applied in the synthesis of chiral amines. sigmaaldrich.comharvard.edu

A cornerstone application of chiral sulfinamides, including oxane-4-sulfinamide, is the asymmetric synthesis of chiral primary amines. yale.edu This widely-used methodology, pioneered with tert-butanesulfinamide, involves a two-step sequence: diastereoselective addition of a nucleophile to an N-sulfinyl imine, followed by the removal of the sulfinyl auxiliary group. sigmaaldrich.comnih.gov

The general process can be outlined as follows:

Condensation to form N-Sulfinyl Imine : this compound is condensed with an aldehyde or ketone. This reaction is typically promoted by a Lewis acid, such as titanium(IV) ethoxide (Ti(OEt)₄) or copper(II) sulfate (B86663) (CuSO₄), to efficiently form the corresponding N-sulfinyl imine. harvard.edu The use of Ti(OEt)₄ is particularly effective for challenging or sterically hindered aldehydes and ketones. harvard.edu

Diastereoselective Nucleophilic Addition : An organometallic reagent (e.g., a Grignard or organolithium reagent) is added to the N-sulfinyl imine. The chiral sulfinyl group, attached to the oxane ring at the 4-position, sterically directs the approach of the nucleophile to the imine carbon. This results in the formation of the new carbon-carbon bond with a high degree of diastereoselectivity. sigmaaldrich.comharvard.edu The stereochemical outcome is predictable, often explained by a chair-like transition state model where the metal cation coordinates to both the oxygen of the sulfinyl group and the imine nitrogen. harvard.edu

Deprotection to Yield the Amine : The sulfinyl group is readily cleaved from the resulting sulfinamide adduct under mild acidic conditions. researchgate.net Treatment with an acid like hydrochloric acid (HCl) in a protic solvent such as methanol (B129727) cleanly removes the auxiliary, furnishing the desired enantioenriched primary amine, typically as its hydrochloride salt. harvard.eduresearchgate.net

This sequence allows the chirality from the sulfinamide to be effectively transferred to the newly formed stereocenter of the amine product. A modular protocol using this approach enables the creation of highly branched, bis-α-chiral secondary amines through sequential chirality induction and transfer steps. nih.gov

Table 1: General Scheme for Enantioenriched Amine Synthesis

StepReactionReagents & ConditionsProduct Type
1Imine FormationAldehyde/Ketone, Lewis Acid (e.g., Ti(OEt)₄), THF, 23-75 °CN-Sulfinyl Imine
2Nucleophilic AdditionOrganometallic Reagent (e.g., R-MgBr), THF or CH₂Cl₂, -48 to 23 °CN-Sulfinyl Amine Adduct
3DeprotectionHCl in Methanol, 0-23 °CEnantioenriched Primary Amine⋅HCl

The synthesis of these complex molecules involves leveraging the reactivity of the sulfinamide nitrogen or the oxane ring while preserving the core structure. For instance, the sulfinamide can act as a directing group for C-H activation on an adjacent aromatic ring, or the nitrogen atom itself can be functionalized further after an initial stereoselective addition, leading to more complex nitrogen-containing heterocycles. researchgate.netrsc.org The synthesis of such target molecules benefits from the dual functionality, where the sulfinamide ensures stereocontrol and the oxane ring provides a desirable heterocyclic core. chemscene.comcymitquimica.com

Preparation of Enantioenriched Amines (after deprotection)

Synthesis of Novel this compound Derivatives

The this compound scaffold can be systematically modified to generate derivatives with tailored properties. These modifications can be targeted at the sulfinamide nitrogen, the oxane ring, or both, enabling the exploration of chemical space around the core structure.

The nitrogen atom of the sulfinamide group is a key site for derivatization.

N-Alkylation : The direct alkylation of the sulfinamide nitrogen can be challenging, but indirect methods or specific conditions can be employed. google.com More commonly, derivatization occurs at the oxygen of the sulfinamide. researchgate.netnih.gov Stereospecific O-alkylation of enantioenriched sulfinamides with reagents like isopropyl iodide can form chiral sulfinimidate esters. nih.gov These intermediates can then react with nucleophiles to produce other sulfur-containing chiral compounds. nih.gov

N-Acylation : The sulfinamide nitrogen can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine. lookchem.com This reaction proceeds smoothly to yield N-acylsulfinamides. This transformation is useful for installing a wide variety of acyl groups, thereby modifying the electronic and steric properties of the molecule. lookchem.comresearchgate.net

Table 2: Representative N-Functionalization Reactions

Reaction TypeReagent ClassTypical ConditionsProduct
AcylationAcyl Halides (R-COCl)Pyridine, CH₂Cl₂N-Acylsulfinamide
O-AlkylationAlkyl Iodides (R-I)K₂CO₃, DMPUSulfinimidate Ester

The tetrahydropyran (B127337) (oxane) ring itself offers opportunities for structural modification, although these reactions must be compatible with the sulfinamide functional group. acs.org Strategies for modifying the oxane ring can include:

Introduction of Substituents : Functional groups can be introduced onto the oxane ring, for example, through metallation and subsequent reaction with an electrophile, provided the reagents are compatible with the sulfinyl moiety.

Ring-Opening and Expansion : The strained nature of some cyclic ethers allows for ring-opening reactions with nucleophiles or ring-expansion protocols. acs.org While oxane is relatively stable, derivatives with appropriate activating groups could undergo such transformations to create different heterocyclic systems.

Modification of Existing Substituents : If the oxane ring already bears other functional groups, these can be manipulated. For example, an oxo group at a different position on the ring could be reduced or converted to an enolate to allow for further alkylation.

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules to probe biological systems or discover new drug leads. researchgate.netopenaccessjournals.com this compound is an ideal starting scaffold for DOS due to its inherent three-dimensionality and multiple points for diversification.

A typical DOS approach using this scaffold would involve:

Scaffold Preparation : Synthesis of the core this compound building block.

Parallel Synthesis : The core scaffold is subjected to a series of parallel reactions. For example, a library of aldehydes could be used to generate a collection of N-sulfinyl imines.

Appendage Modification : Each of these imines could then be treated with a library of different nucleophiles (e.g., Grignard reagents) in a high-throughput manner. nih.gov

Further Diversification : The resulting sulfinamide adducts can be further modified. For instance, a subset could be deprotected to yield chiral amines, while another subset could undergo N-acylation with a library of carboxylic acids, creating a large and diverse set of final compounds from a single chiral starting point. acs.orgmdpi.com

This strategy allows for the rapid generation of thousands of distinct molecules, each incorporating the chiral oxane-sulfinamide motif or its derivatives, which is invaluable for high-throughput screening and drug discovery efforts. openaccessjournals.comnih.gov

Modifications of the Oxane Ring System

Exploration of SuFEx Chemistry for this compound Analogues

The application of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, a powerful tool for the rapid and modular synthesis of complex molecules, to the this compound scaffold is an area ripe for exploration. researchgate.netoup.com While direct literature examples of SuFEx reactions starting from this compound are not presently available, established synthetic routes for converting sulfinamides into SuFEx-active species provide a clear roadmap for generating a diverse library of this compound analogues. chinesechemsoc.orgimperial.ac.uk The core strategy involves the initial oxidation of the sulfur(IV) center of the sulfinamide to a sulfur(VI) fluoride, rendering it susceptible to nucleophilic exchange under SuFEx conditions.

A key transformation in this proposed pathway is the conversion of the sulfinamide to a sulfonimidoyl fluoride, the aza-bioisostere of a sulfonyl fluoride. chinesechemsoc.org Sulfonimidoyl fluorides are recognized as highly valuable and reactive partners in SuFEx chemistry, capable of forming stable S(VI)-N and S(VI)-O linkages. chinesechemsoc.orgacs.org Several modern synthetic methods have been developed for this specific transformation. One promising approach is the direct electrochemical oxidative nucleophilic fluorination of bench-stable sulfinamides. chinesechemsoc.org This method avoids the use of harsh or unstable reagents and has been successfully applied to a range of sulfinamides to generate the corresponding sulfonimidoyl fluorides. chinesechemsoc.org

Another well-documented method involves a two-step sequence: the oxidative chlorination of the sulfinamide using reagents like N-chlorosuccinimide (NCS) or tert-butyl hypochlorite, followed by a halide exchange reaction with a fluoride source such as potassium fluoride to yield the final sulfonimidoyl fluoride. brynmawr.eduresearchgate.net More recently, direct fluorination of N-protected sulfinamide salts using electrophilic fluorinating agents like Selectfluor has also emerged as an efficient and stereospecific method for accessing these crucial SuFEx precursors. imperial.ac.uk

Once the putative oxane-4-sulfonimidoyl fluoride is synthesized, it can serve as a versatile hub for diversification. The principles of SuFEx click chemistry dictate that this intermediate would readily react with a wide array of nucleophiles under mild conditions, often catalyzed by organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or N-heterocyclic carbenes (NHCs). acs.orgchemrxiv.orgacs.org This opens the door to the synthesis of a large and diverse library of novel analogues.

The reaction of the oxane-4-sulfonimidoyl fluoride hub with various primary and secondary amines, including cyclic amines, would lead to the formation of a series of sulfonimidamides. chemrxiv.orgacs.org Similarly, reaction with a broad scope of alcohols and phenols would yield the corresponding sulfonimidate esters. chemrxiv.org The modularity of this approach allows for the introduction of a wide range of functional groups and structural motifs onto the this compound core, facilitating structure-activity relationship (SAR) studies in drug discovery programs. acs.orgthieme-connect.com

The prospective synthesis of these analogues is detailed in the tables below, illustrating the potential for rapid library generation from a common SuFEx-active intermediate.

Table 1: Proposed Synthesis of Oxane-4-Sulfonimidoyl Fluoride

Starting MaterialReagents and ConditionsProductDescription
This compound1. N-chlorosuccinimide (NCS), MeCN2. Potassium fluoride (KF), H₂OOxane-4-sulfonimidoyl fluorideA two-step, one-pot procedure involving oxidative chlorination followed by halide exchange to generate the SuFEx-active intermediate. brynmawr.eduresearchgate.net
This compoundEt₃N·3HF, Carbon Felt Anode, Pt Cathode, DCE/H₂OOxane-4-sulfonimidoyl fluorideAn electrochemical oxidative nucleophilic fluorination method for direct conversion of the sulfinamide to the sulfonimidoyl fluoride. chinesechemsoc.orgacs.org

Table 2: Prospective Diversification of Oxane-4-Sulfonimidoyl Fluoride via SuFEx Reaction

Reactant 1 (SuFEx Hub)Reactant 2 (Nucleophile)Catalyst/ConditionsProduct ClassRepresentative Product Structure
Oxane-4-sulfonimidoyl fluoridePiperidineDBU, MeCN, rtSulfonimidamideN-(Oxan-4-yl(oxo)-λ⁶-sulfanylidene)piperidine-1-sulfonamide
Oxane-4-sulfonimidoyl fluorideBenzylamineNHC/HOBt, MeCN, rtSulfonimidamideN-Benzyl-N'-(oxan-4-yl(oxo)-λ⁶-sulfanylidene)sulfamide
Oxane-4-sulfonimidoyl fluoridePhenolNHC, MeCN, rtSulfonimidate EsterPhenyl oxane-4-sulfonimidate
Oxane-4-sulfonimidoyl fluoride4-Methoxybenzyl alcoholDBU, MeCN, rtSulfonimidate Ester4-Methoxybenzyl oxane-4-sulfonimidate
Oxane-4-sulfonimidoyl fluorideMorpholine (B109124)DBU, MeCN, rtSulfonimidamide4-((Oxan-4-yl(oxo)-λ⁶-sulfanylidene)sulfamoyl)morpholine

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of cyclic sulfinamides, also known as sultims, has been an area of active investigation. nih.gov Current methodologies that could be adapted for the synthesis of oxane-4-sulfinamide and its derivatives include cycloaddition reactions, radical homolytic substitution, and various other cyclization strategies. rsc.org For instance, N-sulfinyl compounds (RNSO) are known to react with different partners in cycloaddition reactions to form cyclic sulfinamides under mild conditions. rsc.org Another approach involves the radical cyclization of homoallylic sulfinamides, which can be achieved using photoredox catalysis to yield chiral cyclic sulfinamides. rsc.org

Synthetic Strategy Description Potential for this compound
Cycloaddition ReactionsReaction of N-sulfinyl compounds with appropriate dienes or other reaction partners.Could be a direct route if a suitable diene precursor to the oxane ring is available.
Radical CyclizationIntramolecular cyclization of an acyclic precursor containing both the sulfinamide and the elements of the oxane ring.High potential for stereocontrol at the sulfur and carbon centers.
Intramolecular SN2' CyclizationCyclization of a precursor with a leaving group, leading to the formation of the cyclic sulfinamide.Offers a pathway to enantiomerically pure products. rsc.org

Discovery of Novel Reactivity Patterns for the Hybrid Scaffold

The combination of the oxane ring and the sulfinamide functional group in this compound suggests a rich and potentially unique reactivity profile. The oxane moiety can influence the reactivity of the sulfinamide through steric and electronic effects, while the sulfinamide can act as a chiral auxiliary to direct stereoselective transformations on the oxane ring.

Future work should explore the reactivity of the sulfur atom, which can be oxidized to the corresponding sulfonamide or sulfoximine. The nitrogen atom of the sulfinamide can also participate in various reactions, including N-alkylation and N-arylation. Furthermore, the oxane ring itself can be a site of reactivity, for example, through ring-opening reactions under certain conditions or functionalization at the carbon atoms. The interplay between the two components of the molecule could lead to novel tandem reactions or domino sequences.

Advanced Computational Studies for Predictive Modeling

Computational chemistry can be a powerful tool to predict the properties and reactivity of this compound and its analogues. Density Functional Theory (DFT) calculations could be employed to study the conformational preferences of the molecule, the stereoelectronic effects influencing its reactivity, and the transition states of potential reactions. Such studies have been applied to understand the reactivity of oxetanes and other heterocyclic systems. pitt.eduresearchgate.net

Future computational work could focus on:

Predicting Reaction Outcomes: Modeling different reaction pathways to predict the most likely products and to understand the origins of stereoselectivity.

Designing Novel Catalysts: Simulating the interaction of this compound with various catalysts to identify the most effective systems for desired transformations.

Virtual Screening: Using computational models to predict the properties of a library of virtual analogues, which can guide the synthesis of new compounds with specific characteristics.

Applications in Materials Science (excluding clinical/biological)

While much of the research on related heterocyclic compounds has been in the context of medicinal chemistry, the unique properties of this compound could also find applications in materials science. The polarity and hydrogen bonding capabilities of the sulfinamide group, combined with the structural features of the oxane ring, could be exploited in the design of new materials.

Potential, yet unexplored, applications in materials science include:

Chiral Ligands for Asymmetric Catalysis: The chiral nature of this compound makes it a candidate for development into a ligand for asymmetric metal catalysis.

Organocatalysts: The sulfinamide moiety could act as a Brønsted or Lewis base, enabling its use as an organocatalyst for various transformations.

Functional Monomers: Incorporation of the this compound structure into polymers could lead to materials with novel properties, such as chiroptical or recognition capabilities. Research into oxetane-containing polymers has demonstrated their potential. uni-muenchen.de

Design and Synthesis of Advanced Analogues with Tunable Stereochemistry

The stereochemistry of this compound is a key feature that can be systematically varied to fine-tune its properties. Future research should focus on the stereoselective synthesis of a range of analogues with different substitution patterns on the oxane ring and on the sulfinamide nitrogen. nih.govresearchgate.net The development of methods for the diastereoselective and enantioselective synthesis of these analogues will be crucial. rsc.orgnih.gov

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